molecular formula C9H6BrF2IN2 B8125253 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8125253
M. Wt: 386.96 g/mol
InChI Key: CDCXQPJCGPRZKU-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains bromine, iodine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Iodination: The brominated intermediate is then iodinated using an iodinating agent like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The presence of bromine, iodine, and fluorine atoms allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine, iodine, and difluoroethyl groups in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2IN2/c10-5-1-2-14-9-8(5)6(13)3-15(9)4-7(11)12/h1-3,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCXQPJCGPRZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2CC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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